molecular formula C14H13NO2S3 B11041267 4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione

4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11041267
M. Wt: 323.5 g/mol
InChI Key: JESODOGHTMJARI-UHFFFAOYSA-N
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Description

4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a dioxino and dithiolo ring fused to a quinoline backbone. The presence of sulfur and oxygen atoms in the ring system imparts distinct chemical properties to the compound.

Preparation Methods

The synthesis of 4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Scientific Research Applications

4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13NO2S3

Molecular Weight

323.5 g/mol

IUPAC Name

16,16-dimethyl-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-12-thione

InChI

InChI=1S/C14H13NO2S3/c1-14(2)12-11(13(18)20-19-12)7-5-9-10(6-8(7)15-14)17-4-3-16-9/h5-6,15H,3-4H2,1-2H3

InChI Key

JESODOGHTMJARI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1)OCCO4)C(=S)SS2)C

Origin of Product

United States

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